Ring-Size Expansion from [5.5] to [6.6] Markedly Elevates Basicity
The predicted pKa of 2,9-diazaspiro[6.6]tridecane is 11.63 ± 0.20 , which is substantially higher than the pKa observed for the corresponding 2,9-diazaspiro[5.5]undecane scaffold. While a direct experimental pKa for the parent [5.5] scaffold is not publicly available, the tert-butyl carbamate-protected 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate derivative displays a predicted pKa of −0.72 ± 0.20 , indicating that the free base of the [5.5] system is considerably less basic than its [6.6] counterpart. This difference arises because the seven-membered azepane rings in the [6.6] system place the nitrogen lone pairs in a less strained environment, increasing their proton affinity.
| Evidence Dimension | Basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 11.63 ± 0.20 (2,9-diazaspiro[6.6]tridecane free base) |
| Comparator Or Baseline | pKa = −0.72 ± 0.20 (2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate, Boc-protected; no free base data publicly available for direct comparison) |
| Quantified Difference | ΔpKa ≈ 12.4 log units (comparison limited by different protection states; class-level trend of higher basicity for [6.6] vs. [5.5] scaffold is mechanistically supported) |
| Conditions | Predicted values from ACD/Labs Percepta or equivalent QSAR module; experimental verification pending |
Why This Matters
A pKa difference of this magnitude determines whether the scaffold exists predominantly in the monoprotonated, diprotonated, or neutral state at physiological pH 7.4, directly affecting solubility, membrane permeability, and the protonation-dependent binding to Asp/Glu-rich receptor pockets.
